Morpholine-4-sulfonic acid

Description

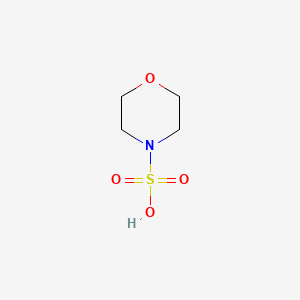

Morpholine-4-sulfonic acid is a sulfonic acid derivative of morpholine, characterized by a sulfonic acid group (-SO₃H) directly attached to the morpholine ring. These compounds are notable for their versatility in organic synthesis, pharmaceutical applications, and biochemical research due to their solubility, stability, and reactivity .

Properties

IUPAC Name |

morpholine-4-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4S/c6-10(7,8)5-1-3-9-4-2-5/h1-4H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGNSAPAWZUDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30214491 | |

| Record name | Morpholinosulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6427-18-5 | |

| Record name | Morpholinosulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006427185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholinosulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Morpholine-4-sulfonic acid can be synthesized through the reaction of morpholine with propane sultone in the presence of ethanol. The reaction is typically carried out in an enamel reaction kettle with mechanical stirring at room temperature .

Industrial Production Methods: Industrial production of this compound involves the dehydration of diethanolamine with concentrated sulfuric acid. Alternatively, it can be produced from bis(2-chloroethyl)ether in a reaction with ammonia, which also forms ammonium chloride as a byproduct .

Chemical Reactions Analysis

Types of Reactions: Morpholine-4-sulfonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized by hydrogen peroxide to form its N-oxide derivative.

Substitution: It can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Substitution: Strong acids or bases are typically used to facilitate substitution reactions.

Major Products Formed:

Oxidation: The major product is the N-oxide form of this compound.

Substitution: The products depend on the specific substituents introduced during the reaction.

Scientific Research Applications

Chemical Properties and Structure

Morpholine-4-sulfonic acid is characterized by its sulfonic acid group attached to a morpholine ring. Its chemical formula is . The presence of both the morpholine structure and the sulfonic acid group imparts unique properties that make it suitable for various applications, particularly in biochemical and chemical processes.

Buffering Agent in Biochemistry

Overview : this compound is widely used as a buffering agent in biological research, particularly in biochemical assays and molecular biology.

Case Studies :

- Protein Purification : In protein purification protocols, this compound maintains pH stability, which is crucial for the preservation of protein structure and function. Studies have shown that it effectively buffers at physiological pH ranges (6.5 to 7.5) without interfering with enzymatic activities .

- Cell Culture : In cell culture media formulations, this compound has been utilized to maintain optimal pH levels, enhancing cell viability and metabolic activity during experiments involving mammalian cells .

Catalysis in Organic Synthesis

Overview : The compound serves as a catalyst in various organic reactions due to its acidic properties.

Applications :

- Synthesis of Pharmaceuticals : this compound has been employed in the synthesis of several pharmaceutical compounds. For instance, it has been used in reactions requiring acidic conditions to facilitate the formation of amides from carboxylic acids .

- Green Chemistry Initiatives : It has also been investigated for its role in environmentally friendly catalytic processes, such as the microwave-assisted synthesis of complex organic molecules, which reduces reaction times and increases yields .

Environmental Applications

Overview : this compound is being explored for its potential in environmental remediation.

Case Studies :

- Pollutant Degradation : Research indicates that this compound can enhance the degradation of pollutants in wastewater treatment processes. Its effectiveness as a surfactant aids in the solubilization of hydrophobic contaminants, facilitating their removal .

- Biomass Conversion : The compound has been tested for its ability to catalyze biomass conversion processes, leading to the production of biofuels and other sustainable products .

Pharmaceutical Formulations

Overview : this compound is utilized in drug formulations due to its stabilizing properties.

Applications :

- Drug Delivery Systems : It serves as an excipient in drug formulations, enhancing solubility and stability of active pharmaceutical ingredients (APIs). Its low toxicity profile makes it suitable for use in formulations intended for human consumption .

- Vaccine Production : In vaccine development, this compound has been employed to stabilize antigens during storage and transport, ensuring their efficacy upon administration .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Biochemistry | Buffering agent for protein assays | Maintains pH stability |

| Organic Synthesis | Catalyst for pharmaceutical synthesis | Enhances reaction efficiency |

| Environmental Remediation | Aids pollutant degradation | Improves removal efficiency |

| Pharmaceutical Formulations | Stabilizer in drug delivery systems | Enhances solubility and stability |

| Vaccine Production | Stabilizes antigens | Ensures efficacy during storage |

Mechanism of Action

Morpholine-4-sulfonic acid exerts its effects primarily through its buffering capacity. It maintains a stable pH environment, which is crucial for various biochemical and biological processes. The compound interacts with metal ions, stabilizing them and preventing unwanted reactions .

Comparison with Similar Compounds

Critical Analysis of Key Differences

- Reactivity : Sulfonyl chlorides (e.g., 4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride) are highly reactive, enabling facile nucleophilic substitutions, while sulfonic acids (e.g., MOPS) are stable and ionic .

- Bioavailability: Aminoethyl or hydrophilic chains (e.g., in MOPS) enhance water solubility, whereas aryl groups favor lipid solubility .

- Thermal Stability : Aryl sulfonyl morpholines exhibit higher melting points compared to alkyl derivatives, correlating with crystalline stability .

Biological Activity

Morpholine-4-sulfonic acid (M4S) is a sulfonic acid derivative of morpholine, a cyclic amine that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of M4S, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its sulfonic acid group attached to the morpholine ring. Its chemical structure can be represented as follows:

- Chemical Formula : C4H9NO3S

- Molecular Weight : 155.18 g/mol

1. Antimicrobial Activity

Recent studies have demonstrated that morpholine derivatives exhibit significant antimicrobial properties. For instance, research indicates that morpholine derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi. In a study utilizing enzyme-catalyzed reactions, several morpholine-substituted compounds were synthesized and tested for their antibacterial and antifungal activities. Notably, some derivatives showed low to moderate growth inhibition against strains such as Candida albicans and Staphylococcus aureus with minimal inhibitory concentration (MIC) values ranging from 16 to 128 µg/mL .

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| Morpholine Derivative A | Antibacterial | 32 |

| Morpholine Derivative B | Antifungal | 64 |

| Morpholine Derivative C | Antibacterial | 16 |

2. Cytotoxicity

This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In particular, studies have shown that certain morpholine derivatives can induce apoptosis in human bladder carcinoma cells (5637 cell line), with varying degrees of cytotoxicity observed across different compounds. The cytotoxicity was assessed using standard assays, revealing IC50 values ranging from 10 to 50 µM for selected derivatives .

3. Neuropharmacological Effects

The role of morpholine-containing compounds in neuropharmacology is gaining attention, particularly in the context of neurodegenerative diseases. Research indicates that morpholine derivatives can modulate neurotransmitter receptors and inhibit enzymes associated with neurodegeneration, such as BACE-1, which is implicated in Alzheimer's disease. For example, a bicyclic morpholine derivative demonstrated significant inhibitory activity against BACE-1 with micromolar potency, highlighting the potential of these compounds in developing treatments for cognitive disorders .

The biological activities of this compound and its derivatives are attributed to their ability to interact with various molecular targets:

- Enzyme Inhibition : Many morpholine derivatives act as enzyme inhibitors, affecting pathways involved in disease processes.

- Receptor Modulation : Morpholines can bind to neurotransmitter receptors, potentially influencing mood and cognitive functions.

- Antimicrobial Mechanisms : The presence of the sulfonic acid group may enhance solubility and bioavailability, facilitating interaction with microbial membranes.

Case Study 1: Antimicrobial Efficacy

A study published in Clinical Microbiology and Infection evaluated the antimicrobial efficacy of several morpholine derivatives against clinical isolates of bacteria and fungi. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .

Case Study 2: Cancer Cell Cytotoxicity

Research conducted on the cytotoxic effects of morpholine derivatives on prostate cancer cell lines revealed that specific substitutions on the morpholine ring significantly enhanced anticancer activity. Compounds were tested for their ability to induce apoptosis through caspase activation pathways .

Q & A

Basic: What are the recommended methodologies for synthesizing and purifying morpholine-4-sulfonic acid?

Methodological Answer:

Synthesis typically involves sulfonation of morpholine using sulfonic acid derivatives or sulfonyl chlorides under controlled conditions. For example, reacting morpholine with chlorosulfonic acid in an inert solvent (e.g., dichloromethane) at 0–5°C minimizes side reactions . Purification often employs recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) to isolate high-purity crystals. Characterization via H/C NMR and FT-IR confirms structural integrity, while elemental analysis validates stoichiometry .

Key Variables:

- Temperature control to avoid sulfonic acid decomposition.

- Solvent selection to optimize yield and purity.

Basic: How can researchers validate the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Stability studies require:

- pH Titration: Monitor structural integrity using UV-Vis spectroscopy at pH 2–12.

- Thermogravimetric Analysis (TGA): Assess thermal decomposition profiles (e.g., 25–300°C at 10°C/min) to identify degradation thresholds .

- HPLC-MS: Detect degradation byproducts in accelerated aging experiments (e.g., 40°C/75% relative humidity for 4 weeks) .

Data Contradiction Analysis:

Discrepancies in degradation temperatures across studies may arise from differences in sample hydration or impurities. Cross-validate results with multiple techniques (e.g., DSC and TGA) .

Advanced: What role does this compound play in ionomer membrane studies, and how can its transport properties be quantified?

Methodological Answer:

In ionomer research, this compound derivatives act as proton-conducting groups in fuel cell membranes. Key approaches include:

- Electrochemical Impedance Spectroscopy (EIS): Measure proton conductivity at 80–120°C and 95% humidity .

- Small-Angle X-ray Scattering (SAXS): Correlate sulfonic acid group distribution with membrane morphology .

Challenges:

- Differentiating proton transport mechanisms (Grotthuss vs. vehicular) requires isotopic labeling (H vs. H) and neutron scattering .

Advanced: How can researchers resolve contradictions in reported pKa values for this compound derivatives?

Methodological Answer:

pKa variability arises from solvent effects, ionic strength, and measurement techniques. A systematic approach includes:

- Potentiometric Titration: Standardize conditions (25°C, 0.1 M KCl) to minimize ionic strength variations .

- Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to predict acid dissociation constants and compare with experimental data .

Data Synthesis:

Tabulate pKa values from multiple sources and identify outliers linked to methodological differences (e.g., UV-Vis vs. NMR-based determinations) .

Basic: What analytical techniques are most effective for detecting this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

- LC-MS/MS: Employ reverse-phase C18 columns with mobile phases (acetonitrile/0.1% formic acid) and MRM transitions for high sensitivity (LOD < 1 ppb) .

- Ion Chromatography (IC): Use suppressed conductivity detection with NaOH eluents to quantify sulfonic acid groups in aqueous samples .

Validation Criteria:

- Spike recovery tests (80–120%) and inter-day precision (<15% RSD) ensure method reliability .

Advanced: How can this compound be functionalized for targeted drug delivery applications?

Methodological Answer:

- Sulfonamide Coupling: React with aryl amines using EDCI/HOBt in DMF to form bioactive conjugates .

- Click Chemistry: Incorporate azide-alkyne cycloadditions for bioconjugation, validated via F NMR (for trifluoromethyl tags) .

Optimization:

Screen reaction conditions (e.g., catalyst loading, solvent polarity) to maximize yield and minimize byproducts .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure.

- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before aqueous disposal .

Documentation:

Maintain SDS records and train personnel on emergency procedures (e.g., spill containment) .

Advanced: How do computational models predict the solvation dynamics of this compound in aqueous environments?

Methodological Answer:

- Molecular Dynamics (MD): Simulate hydration shells using AMBER or GROMACS with TIP3P water models .

- Free Energy Perturbation (FEP): Calculate Gibbs free energy changes for proton dissociation events .

Validation:

Compare simulated radial distribution functions with experimental neutron diffraction data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.